molecular formula C9H6ClNO3 B2796277 Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1315362-16-3

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B2796277
CAS No.: 1315362-16-3
M. Wt: 211.6
InChI Key: RYGOBITWBBTURE-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is used in various scientific research fields:

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester . This is followed by a cyclization reaction to form the furo[2,3-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.

    Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.

    Hydrolysis: 5-chlorofuro[2,3-c]pyridine-2-carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the furo[2,3-c]pyridine ring system play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 5-chloropyrazine-2-carboxylate
  • Methyl 5-chlorofuran-2-carboxylate

Uniqueness

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is unique due to its furo[2,3-c]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGOBITWBBTURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315362-16-3
Record name methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
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